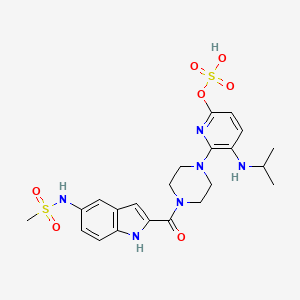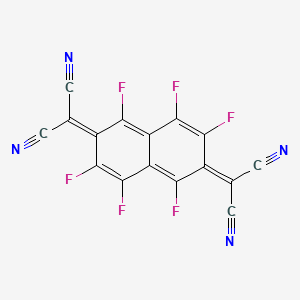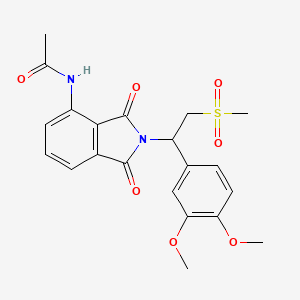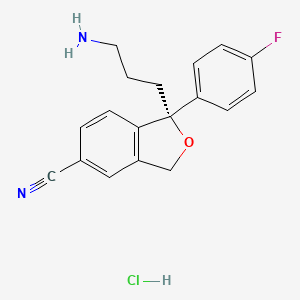
(R)-Didemethyl Citalopram Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Didemethyl Citalopram Hydrochloride is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is an enantiomer of citalopram, specifically the R-enantiomer, which has distinct pharmacological properties compared to its S-enantiomer counterpart .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Didemethyl Citalopram Hydrochloride involves several steps, starting from the basic structure of citalopram. The process typically includes:
Grignard Reaction: The initial step involves a Grignard reaction where a fluorophenyl magnesium halide reacts with a suitable precursor.
Cyanide Exchange Reaction: This step involves a cyanide exchange reaction with a cyanide source to form the desired compound.
Purification: The crude product undergoes purification through crystallization and recrystallization to isolate the base compound.
Industrial Production Methods
Industrial production of ®-Didemethyl Citalopram Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
®-Didemethyl Citalopram Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
®-Didemethyl Citalopram Hydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in chiral separation studies and enantiomeric purity analysis.
Biology: Investigated for its effects on serotonin reuptake and neurotransmission in neuronal studies.
Medicine: Explored for its potential antidepressant properties and its role in treating anxiety disorders.
Mécanisme D'action
The mechanism of action of ®-Didemethyl Citalopram Hydrochloride involves the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (SERT), blocking its function and leading to increased serotonin levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: The racemic mixture of R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
®-Didemethyl Citalopram Hydrochloride is unique due to its specific enantiomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its S-enantiomer and racemic mixture. This uniqueness makes it valuable for studying the enantiomer-specific effects of SSRIs and their potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H18ClFN2O |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
(1R)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/t18-;/m1./s1 |
Clé InChI |
ZPPDJHFUISDGTP-GMUIIQOCSA-N |
SMILES isomérique |
C1C2=C(C=CC(=C2)C#N)[C@@](O1)(CCCN)C3=CC=C(C=C3)F.Cl |
SMILES canonique |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



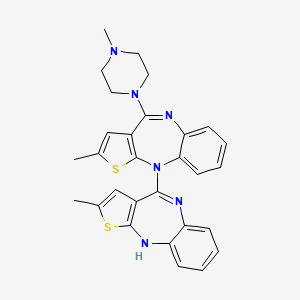
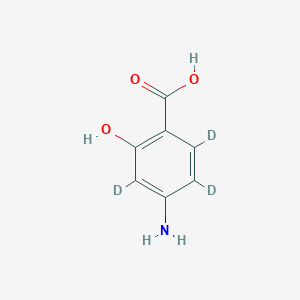

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)
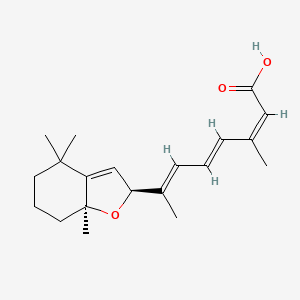
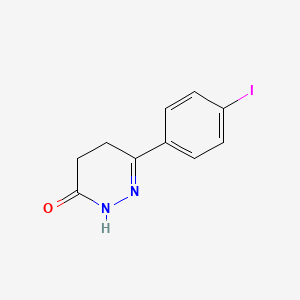
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
![1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene](/img/structure/B13846774.png)
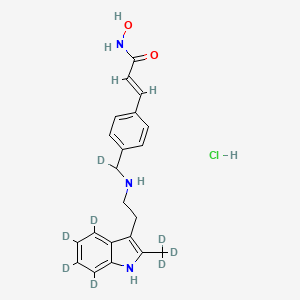
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
